N-benzyl-N-phenylpyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-10-7-13-20-14-17)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQQFZTCZXELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Benzyl N Phenylpyridine 3 Carboxamide and Its Analogues
Recrystallization and Other Crystallization Methods
The purification of this compound and its analogues is a critical step to obtain materials of high purity, suitable for characterization and further studies. Crude products obtained from synthesis are typically purified first by column chromatography, followed by a crystallization technique to achieve the final, pure solid-state form. asm.orgnih.govacs.org
Recrystallization is a widely used method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
For pyridine carboxamide derivatives and related N-benzyl structures, several solvents and methods have been proven effective. The selection of the solvent is crucial and is determined empirically based on the polarity and structure of the specific analogue.
Common Crystallization Techniques and Solvents:
Single Solvent Recrystallization: This is the most straightforward method. Alcohols such as ethanol (B145695) (EtOH) and methanol (B129727) (MeOH) are frequently used. nih.govnih.gov The crude material is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to promote the growth of well-defined crystals.
Solvent Mixture Recrystallization: In cases where a single solvent is not ideal, a mixture of two miscible solvents is used. Typically, one solvent dissolves the compound well (the "good" solvent), while the other does not (the "bad" solvent). For instance, an ethyl acetate/hexane system has been used for purifying related carboxamide structures. nih.gov Similarly, dissolving the product in a mixture like isopropanol/ethanol has been reported to yield crystals upon filtration. acs.org
Precipitation and Filtration: In some procedures, the product precipitates directly from the reaction mixture upon cooling. nih.gov These precipitates are then collected by filtration and washed with a cold solvent, such as acetone, to remove residual impurities. nih.gov
The initial purification step before crystallization often involves flash column chromatography over silica (B1680970) gel. asm.orgnih.govnih.govmdpi.com This removes a significant portion of impurities, making the subsequent crystallization more effective. The table below summarizes various purification and crystallization conditions reported for analogues of this compound.
Table 1: Purification and Crystallization Methods for Analogous Compounds
| Compound Class | Initial Purification Method | Crystallization/Final Purification Method | Solvent(s) Used | Reference |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives | Silica Gel Column Chromatography | Recrystallization | Ethanol (EtOH) | nih.gov |
| Didodecyl 1-benzyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Not specified | Crystallization from solution | Methanol (MeOH) | nih.gov |
| N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide | Column Chromatography | Evaporation of chromatography fractions to yield a solid | Ethyl acetate/Hexane (for chromatography) | nih.gov |
| Carborane-Based Benzothiazole Carboxamides | Column Chromatography | Isolation of crystals by filtration after dissolving in solvent | Isopropanol/Ethanol | acs.org |
| Pyridine Carboxamide Scaffold Compounds | Column Chromatography | Not specified | Not specified | asm.org |
Structural Characterization and Advanced Spectroscopic Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For N-benzyl-N-phenylpyridine-3-carboxamide, the key functional groups are the amide, the pyridine (B92270) ring, and the two aromatic (phenyl and benzyl) rings.
The most prominent feature in the FT-IR spectrum is the strong absorption band due to the C=O stretching vibration of the tertiary amide group, typically observed in the range of 1680-1630 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment. The C-N stretching vibration of the amide group is expected to appear in the 1400-1200 cm⁻¹ region.
The presence of the pyridine ring and the two phenyl rings will give rise to several characteristic bands. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aromatic C=C stretching vibrations within the rings will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations will be visible in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The substitution pattern on the aromatic rings influences the precise location and intensity of these bands. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group in the benzyl (B1604629) moiety are expected just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.
Interactive Data Table: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Pyridine & Phenyl Rings | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | Benzyl -CH₂- | 2950-2850 | Medium to Weak |
| C=O Stretch | Tertiary Amide | 1680-1630 | Strong |
| Aromatic C=C Stretch | Pyridine & Phenyl Rings | 1600-1450 | Medium to Strong |
| C-N Stretch | Tertiary Amide | 1400-1200 | Medium |
| C-H In-plane Bend | Aromatic/Aliphatic | 1300-1000 | Medium |
| C-H Out-of-plane Bend | Aromatic Rings | 900-675 | Medium to Strong |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for non-polar and symmetric bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum can be divided into distinct regions.
The aromatic region , typically between δ 7.0 and 9.0 ppm, will show a complex pattern of signals corresponding to the protons of the pyridine, phenyl, and benzyl rings. The protons on the pyridine ring are expected to be the most deshielded due to the electronegativity of the nitrogen atom, with the proton at the C2 position appearing at the lowest field. The protons of the phenyl and the phenyl group of the benzyl moiety will likely appear as overlapping multiplets in the range of δ 7.0-7.5 ppm.
The aliphatic region will feature a characteristic singlet for the two protons of the benzyl methylene (-CH₂-) group . This signal is expected to appear in the range of δ 4.5-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent nitrogen and phenyl ring. The integration of this peak will correspond to two protons.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine Ring Protons | 8.5 - 9.0 | Multiplet | 4H |
| Phenyl & Benzyl Ring Protons | 7.0 - 7.5 | Multiplet | 10H |
| Benzyl -CH₂- Protons | 4.5 - 5.5 | Singlet | 2H |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon of the amide group is expected to be the most deshielded carbon, appearing at a chemical shift of approximately δ 165-175 ppm. The aromatic carbons of the pyridine and phenyl rings will resonate in the region of δ 120-160 ppm. The carbons of the pyridine ring will have characteristic shifts influenced by the nitrogen atom. The aliphatic carbon of the benzyl methylene (-CH₂-) group is anticipated to appear in the range of δ 45-55 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 175 |
| Aromatic C (Pyridine & Phenyl) | 120 - 160 |
| Benzyl -CH₂- | 45 - 55 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the pyridine ring and within each of the phenyl rings, helping to differentiate between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). This would allow for the direct assignment of the carbon signals for all protonated carbons, such as those in the aromatic rings and the benzyl methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the aromatic rings. For instance, correlations would be expected between the benzyl methylene protons and the carbonyl carbon, as well as with carbons of the adjacent phenyl ring and the nitrogen-bound carbon of the other phenyl ring. Protons on the pyridine ring would show correlations to other carbons within that ring and to the carbonyl carbon.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the molecular structure of this compound.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. It is also instrumental in elucidating the nature of intermolecular forces that govern crystal packing.
Single Crystal Growth Strategies
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. For an organic compound like this compound, several standard techniques are employed to grow crystals suitable for analysis. The selection of an appropriate solvent is critical and is typically guided by the compound's solubility.
Commonly successful strategies include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695), acetone, ethyl acetate, or a mixture) and allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.
Solvent Diffusion (Vapor or Liquid): This technique involves dissolving the compound in a good solvent and layering it with or exposing it to the vapor of a "poor" solvent (an anti-solvent) in which the compound is less soluble. The slow diffusion of the anti-solvent reduces the compound's solubility, leading to crystallization at the interface.
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly and controllably. As the temperature decreases, the solubility drops, facilitating crystal growth.
The optimal conditions, including solvent choice, temperature, and concentration, must be determined empirically to yield crystals of sufficient size and quality.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions. As a tertiary amide, the molecule lacks the classic N-H hydrogen bond donor present in primary and secondary amides. Consequently, the supramolecular assembly will be directed by weaker interactions.
Expected intermolecular forces include:
C-H···O Interactions: The carbonyl oxygen of the carboxamide group can act as a hydrogen bond acceptor for weak C-H donors from the phenyl, benzyl, and pyridine rings of neighboring molecules.
C-H···N Interactions: The nitrogen atom of the pyridine ring can also serve as a hydrogen bond acceptor for aromatic or benzylic C-H groups.
π-π Stacking Interactions: The three aromatic rings (pyridine, phenyl, and benzyl) provide opportunities for offset or face-to-face π-π stacking, which can significantly contribute to the stability of the crystal lattice.
Conformation of the N-benzyl and N-phenylpyridine-3-carboxamide Moieties
The conformation of the molecule is largely dictated by the steric and electronic effects of its constituent parts. Due to the presence of three bulky substituents (pyridine-3-carbonyl, phenyl, and benzyl) attached to the central amide nitrogen atom, significant steric hindrance is anticipated.
Key conformational features are expected to be:
Non-planar Amide Group: The steric strain imposed by the N-benzyl and N-phenyl groups would likely force a twisted conformation around the C-N amide bond, leading to a significant dihedral angle between the plane of the carbonyl group and the N-C(phenyl)-C(benzyl) plane.
Rotational Freedom: There is rotational freedom around the N-benzyl, N-phenyl, and pyridine-C(carbonyl) single bonds. The final solid-state conformation will represent a low-energy state that balances steric repulsion and optimizes intermolecular packing forces. The dihedral angles between the planes of the three aromatic rings will be a key descriptor of the molecular shape. It is highly probable that the rings will be significantly twisted relative to one another to minimize steric clashes.
Table 1: Predicted Crystallographic and Conformational Parameters for this compound
| Parameter | Expected Observation |
|---|---|
| Hydrogen Bonding | Absence of classic N-H···O/N bonds. Presence of weak C-H···O and C-H···N interactions. |
| Dominant Packing Forces | π-π stacking interactions between aromatic rings; Van der Waals forces. |
| Molecular Conformation | Non-planar arrangement of the three aromatic rings relative to the central amide moiety due to steric hindrance. |
| Key Dihedral Angles | Significant twist expected between the pyridine ring and the amide plane, and between the N-phenyl/N-benzyl groups and the amide plane. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the pyridine ring, the two phenyl rings, and the carboxamide group.
The spectrum is expected to be characterized by absorptions arising from:
π → π* Transitions: These high-energy transitions are expected for the aromatic pyridine and phenyl rings. Unsubstituted nicotinamide (B372718) exhibits a characteristic absorption maximum around 260-262 nm. nih.gov The presence of the N-phenyl and N-benzyl substituents may cause a slight shift (bathochromic or hypsochromic) in this absorption band. Additional bands related to the benzene (B151609) chromophore are expected in the 200-230 nm region.
n → π* Transitions: A weaker absorption band corresponding to the n → π* transition of the carbonyl group in the amide and the nitrogen in the pyridine ring may be observed at longer wavelengths, potentially overlapping with the more intense π → π* bands.
The degree of electronic conjugation between the pyridine ring and the amide carbonyl group will influence the position and intensity of the absorption bands. The non-planar conformation, however, may limit this conjugation, affecting the spectral profile.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Region |
|---|---|---|
| π → π | Pyridine Ring, Phenyl Rings | ~260 nm (for the substituted pyridine system) and shorter wavelengths for phenyl groups. |
| n → π | C=O (Amide), N (Pyridine) | Longer wavelength, low intensity, may be obscured by π → π* bands. |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₁₉H₁₆N₂O), the exact molecular weight is 288.1263 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be anticipated:
Molecular Ion Peak ([M]⁺•): A peak at m/z 288 corresponding to the intact radical cation is expected. Its intensity may vary depending on its stability under EI conditions.
Major Fragmentation Pathways: The fragmentation is likely to be dominated by cleavages at the bonds adjacent to the amide nitrogen and carbonyl group.
Formation of the Tropylium Ion: A very prominent peak at m/z 91 is expected due to the cleavage of the N-CH₂ bond, releasing the stable benzyl cation, which rearranges to the tropylium ion.
Formation of the Nicotinoyl Cation: Cleavage of the C-N amide bond can lead to the formation of the nicotinoyl cation at m/z 106 .
Loss of the Phenyl Group: A fragment corresponding to the loss of the phenyl group (M-77) may be observed at m/z 211 .
Other Fragments: Further fragmentation of the primary ions would lead to smaller characteristic peaks, such as the phenyl cation at m/z 77 and fragments from the pyridine ring.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Ion Structure | Origin |
|---|---|---|
| 288 | [C₁₉H₁₆N₂O]⁺• | Molecular Ion [M]⁺• |
| 211 | [M - C₆H₅]⁺ | Loss of the N-phenyl group |
| 106 | [C₆H₄NCO]⁺ | Nicotinoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational and Theoretical Investigations of N Benzyl N Phenylpyridine 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of N-benzyl-N-phenylpyridine-3-carboxamide. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's geometry, electronic orbitals, and electrostatic potential.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. nih.gov This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6–311G(d,p) level were used to obtain the optimized structure in the gas phase for comparison with experimental X-ray diffraction data. nih.gov
These calculations also reveal the electronic structure, detailing how electrons are distributed within the molecule. This information is crucial for understanding the molecule's reactivity and interactions. The process confirms that the optimized geometry corresponds to a true energy minimum by performing harmonic vibrational frequency calculations, ensuring there are no imaginary frequencies. nih.gov
Table 1: Illustrative Bond Lengths and Angles from DFT Calculations for a Structurally Related Compound
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C=O | 1.21 Å |
| C-N (amide) | 1.38 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 125.0° | |
| Dihedral Angle | C-C-N-C | Variable |
| Note: The data presented in this table is illustrative and based on typical values obtained for similar amide-containing heterocyclic compounds from DFT calculations. Actual values for this compound would require specific calculations. |
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer. nih.govnih.gov
For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV. nih.gov This small gap pointed to high chemical reactivity and the occurrence of charge transfer within the molecule. nih.gov The distribution of HOMO and LUMO across the molecular structure of this compound would likely show the HOMO localized on the more electron-rich phenyl and pyridine (B92270) rings, while the LUMO might be centered on the electron-withdrawing carboxamide group, facilitating intramolecular charge transfer.
Table 2: Representative Frontier Molecular Orbital Energies from a Related Compound Study
| Molecular Orbital | Energy (eV) |
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
| Source: Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green represents regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.govchemrxiv.org
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.net These predicted shifts are valuable for assigning the signals in experimental NMR spectra. For instance, in studies of complex organic molecules, theoretical ¹H and ¹³C NMR chemical shifts are often calculated and show good correlation with experimental values, aiding in the structural elucidation. researchgate.netnih.gov
Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can also be calculated using DFT. researchgate.net These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with the experimental one helps in the detailed assignment of the observed absorption bands. researchgate.net
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for Related Compounds
| Parameter | Functional Group | Predicted Value | Experimental Value |
| ¹³C NMR Shift (ppm) | C=O (amide) | 162.6 | ~163 |
| ¹H NMR Shift (ppm) | NH (amide) | 4.88 | ~5.0 |
| IR Frequency (cm⁻¹) | C=O Stretch | 1680 | 1616-1618 |
| IR Frequency (cm⁻¹) | N-H Stretch | 3313 | 3324-3358 |
| Note: This table contains representative data from studies on N-benzyl-1H-indole-2-carbohydrazide and (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives to illustrate the correlation between predicted and experimental values. nih.govnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time.
Solvent Effects on Molecular Conformation
The three-dimensional shape, or conformation, of a molecule is critical to its function and is often influenced by its surrounding environment. For this compound, the presence of a solvent can significantly affect its conformational preferences. Computational studies, particularly those using Density Functional Theory (DFT), are employed to predict these effects. researchgate.netnih.govresearchgate.net
The polarity of the solvent is a key factor. nih.govresearchgate.net In polar solvents, conformations that have a larger dipole moment will be preferentially stabilized. For a molecule with flexible dihedral angles, such as the bonds connecting the phenyl, benzyl, and pyridine rings to the central carboxamide group, the rotational energetic barriers can be altered by solvent interactions. nih.gov Studies on similar amide-containing molecules show that solvent can influence the planarity of the amide bond and the relative orientation of adjacent aromatic rings. researchgate.netnih.gov
For example, computational investigations on related compounds have demonstrated that polar solvents can induce shifts in the rotational equilibrium around key single bonds. rsc.orgnih.gov This is due to the differential solvation of the ground and transition states of the rotation. In the case of this compound, a polar solvent like water or methanol (B129727) would be expected to form hydrogen bonds with the carboxamide oxygen and the pyridine nitrogen, potentially restricting certain conformations and favoring others that allow for optimal solvent-solute interactions. rsc.org Conversely, in a non-polar solvent like chloroform, intramolecular interactions, such as π-stacking between the aromatic rings, might play a more dominant role in determining the most stable conformation. rsc.org
Theoretical models like the Polarizable Continuum Model (PCM) are often used to simulate these solvent effects, providing insights into how the molecule's geometry and electronic distribution adapt to different environments. nih.gov These studies are crucial for understanding which conformation is likely to be biologically active in an aqueous physiological environment.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict how a molecule (ligand), such as this compound, binds to the active site of a biological target, typically a protein or enzyme. researchgate.net This method is instrumental in drug discovery for predicting binding affinity and understanding the mode of interaction at a molecular level. nih.govresearchgate.net
Molecular docking simulations for derivatives of N-benzyl-carboxamides and pyridine-3-carboxamides have been performed against various biological targets, including enzymes implicated in cancer and neurodegenerative diseases. nih.govnih.govmdpi.com These studies predict the preferred orientation of the ligand within the protein's binding pocket, which is referred to as the binding mode.
The binding affinity, a measure of the strength of the interaction, is often estimated as a docking score (typically in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). nih.govmdpi.com A lower binding energy score generally indicates a more stable and potent interaction. nih.gov For instance, docking studies on various N-benzyl-carboxamide analogs have shown a wide range of binding affinities depending on the specific substitutions and the target protein. nih.gov
The table below presents representative data from docking studies on analogous carboxamide compounds, illustrating the predicted binding affinities against different biological targets.
| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC₅₀) |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase A (MAO-A) | -9.7 | 1.38 µM |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | -8.17 | N/A |
| Pyridine-3-carboxamide (B1143946) analogs | DNA duplex (1BNA) | -7.20 | N/A |
| Pyridine carbothioamide derivatives | Urease | N/A | 1.07 µM |
This table is illustrative and based on data for structurally related compounds, not this compound itself. Data sourced from multiple studies. nih.govnih.govmdpi.com
A crucial output of molecular docking is the identification of specific amino acid residues within the target's binding site that interact with the ligand. researchgate.netresearchgate.net These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:
Hydrogen Bonds: The carboxamide group (C=O) is an excellent hydrogen bond acceptor, while the N-H group (if present) can act as a donor. nih.gov Docking studies on similar molecules frequently show the carbonyl oxygen forming hydrogen bonds with residues like serine or tyrosine in the active site. nih.govnih.gov
π-π Stacking and π-Cation Interactions: The multiple aromatic rings (phenyl, benzyl, pyridine) in this compound are capable of engaging in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. nih.govacs.org
Hydrophobic Interactions: The non-polar parts of the molecule, such as the benzyl and phenyl groups, often form van der Waals and hydrophobic interactions with non-polar amino acid residues like leucine, valine, and alanine. nih.govacs.org
Salt Bridges: If the ligand or protein is charged, electrostatic salt bridge interactions can occur with charged residues like aspartic acid, glutamic acid, or arginine. nih.gov
The following table lists examples of key interacting residues identified in docking studies of similar N-benzyl or carboxamide-containing compounds with their respective protein targets.
| Ligand/Analog | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |
| Phosphinic dipeptide analog | Human aminopeptidase (B13392206) N | Tyr477, Gln213, Ala353, Glu355, Arg381 | Hydrogen bonding, Salt bridge |
| Carboxamide inhibitor | p38α MAPK | Met109, Asp168, Tyr35 | Hydrogen bonding, Cation-π |
| Dihydroisoquinoline-carboxamide | Monoamine Oxidase A | Tyr407 | π-π T-shape |
| Dihydroisoquinoline-carboxamide | Monoamine Oxidase B | Ser59, Tyr60 | Hydrogen bonding |
This table is illustrative and based on data for structurally related compounds. Data sourced from multiple studies. nih.govnih.govacs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to understand how the chemical structure of a compound relates to its biological activity. researchgate.net These models are pivotal for optimizing lead compounds in drug discovery. researchgate.net
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. dovepress.com Ligand-based pharmacophore models can be developed when a set of active molecules is known, even without a defined 3D structure of the target protein. nih.gov
The process involves aligning a set of active compounds and identifying the common chemical features responsible for their activity. nih.gov For a molecule like this compound, a pharmacophoric model would likely include features such as: nih.govmdpi.com
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the pyridine nitrogen.
Hydrogen Bond Donors (HBD): Depending on the specific analogue, an N-H group could be a donor.
Aromatic Rings (AR): The pyridine, phenyl, and benzyl rings.
Hydrophobic Features (HY): The non-polar aromatic rings.
These features are arranged in a specific three-dimensional geometry. dovepress.com Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases to find new, structurally diverse compounds that match the model and are therefore likely to be active. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov Unlike the more qualitative SAR, QSAR aims to create a predictive model. researchgate.netmdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected and divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: Various numerical parameters, or "descriptors," that characterize the physicochemical properties of the molecules are calculated. These can include electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological descriptors. researchgate.net
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like Random Forest, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using the external test set to ensure it can accurately predict the activity of new, unseen compounds. mdpi.com
For pyridine-3-carboxamide derivatives, QSAR models have been developed to predict activities like anticancer or antibacterial potency. researchgate.netnih.govresearchgate.net These models can reveal which properties are most important for activity. For example, a model might show that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond acceptor in another are positively correlated with higher potency. Such predictive models are invaluable for the rational design of new, more effective analogs of this compound. mdpi.com
Investigation of Biological Interactions and Mechanistic Pathways for N Benzyl N Phenylpyridine 3 Carboxamide and Its Derivatives Excluding Clinical Human Trials and Dosage
In Vitro Antimicrobial Activity Assessment
The exploration of novel antimicrobial agents is a cornerstone of modern medicinal chemistry. Within this context, the biological activities of N-benzyl-N-phenylpyridine-3-carboxamide and its derivatives are of significant interest. This section delves into the in vitro antimicrobial properties of this class of compounds, based on available scientific literature.
Antibacterial Efficacy and Spectrum of Activity
Comprehensive searches of scientific databases did not yield specific data on the antibacterial efficacy or the spectrum of activity for the compound this compound. However, research on structurally related pyridine (B92270) and carboxamide derivatives provides insights into the potential antibacterial properties of this chemical family.
Pyridine derivatives are recognized for their wide range of biological activities, including antimicrobial effects. nih.govmdpi.com Similarly, amide-containing molecules are prevalent in pharmaceuticals, with many exhibiting antibacterial properties. researchgate.net
Studies on other pyridine carboxamide derivatives have shown varied levels of antibacterial action. For instance, a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides were synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net Certain compounds in this series demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Bacillus anthracis, Staphylococcus aureus, and resistant strains of Klebsiella pneumoniae. researchgate.net Specifically, compounds with fluoro and chloro substitutions on the phenyl ring showed enhanced activity against B. subtilis. researchgate.net
Another study focused on newly synthesized pyridine and thienopyridine derivatives, which exhibited a range of antimicrobial activity against E. coli, B. mycoides, and C. albicans. bohrium.com This highlights the potential of the pyridine scaffold in developing new antimicrobial agents. bohrium.com
Inhibition of Bacterial DNA Gyrase
There is no specific information available in the reviewed literature regarding the inhibition of bacterial DNA gyrase by this compound. This mechanistic pathway has not been reported for this particular compound.
Antifungal Efficacy
No specific studies on the antifungal efficacy of this compound were identified in the reviewed literature. However, the broader class of pyridine derivatives has been investigated for antifungal properties. For example, certain nicotinic acid benzylidene hydrazide derivatives have shown activity against Candida albicans and Aspergillus niger. mdpi.com Additionally, some newly synthesized pyridine derivatives have demonstrated activity against C. albicans. bohrium.com
Structure-Activity Relationships in Antimicrobial Context
A specific structure-activity relationship (SAR) analysis for the antimicrobial properties of this compound is not available in the current body of scientific literature. However, SAR studies on related pyridine derivatives offer some general principles.
For a series of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides, the nature and position of substituents on the phenyl ring were found to significantly influence antibacterial activity. researchgate.net The presence of electron-withdrawing groups like fluorine and chlorine at specific positions on the phenyl ring led to enhanced potency against certain bacterial strains. researchgate.net
In a broader review of pyridine derivatives, the presence and positioning of functional groups such as -OMe, -OH, -C=O, and -NH2 were found to enhance biological activity, whereas halogen atoms or bulky groups sometimes led to lower activity. nih.gov This suggests that the electronic and steric properties of substituents play a crucial role in the antimicrobial potential of pyridine-based compounds.
Antiviral Activity Evaluation
There is no information available from the conducted literature search regarding the antiviral activity evaluation of this compound. While pyridine as a core structure is known to be a component of some antiviral molecules, specific studies on this compound have not been reported. nih.govmdpi.com
Inhibition of Viral Replication Pathways (e.g., Dengue Virus RNA Replication)
N-phenylpyridine-3-carboxamide (NPP3C) has been identified as a potent inhibitor of Dengue virus (DENV) replication. nih.govnih.gov In studies using a DENV reporter virus, NPP3C demonstrated a half-maximal effective concentration (EC₅₀) of 7.1 μM. nih.govnih.gov The compound was effective in reducing the production of infectious DENV particles in cell cultures. nih.gov Time-of-drug-addition experiments revealed that the inhibitory action of NPP3C occurs at a post-entry stage of the viral life cycle. nih.gov
Further investigation using a DENV subgenomic replicon system confirmed that the compound specifically interferes with the viral RNA replication step. nih.govnih.gov This targeted action impedes the synthesis of new viral RNA, which is essential for the propagation of the virus. nih.gov Notably, while NPP3C was identified for its activity against DENV, it also showed broader efficacy, inhibiting the replication of other flaviviruses like West Nile virus and Zika virus. nih.gov Structure-activity relationship (SAR) studies involving numerous analogues have helped to identify the key structural elements of NPP3C that are crucial for its antiviral activity. nih.govnih.gov
Table 1: Antiviral Activity of N-phenylpyridine-3-carboxamide (NPP3C) against Flaviviruses
| Compound Name | Virus | Assay Type | Metric | Value (μM) | Cytotoxicity (CC₅₀) | Source |
|---|---|---|---|---|---|---|
| N-phenylpyridine-3-carboxamide (NPP3C) | Dengue Virus (DENV) | Reporter Virus Assay | EC₅₀ | 7.1 | >150 μM | nih.govnih.gov |
| N-phenylpyridine-3-carboxamide (NPP3C) | West Nile Virus | Not Specified | Inhibitory | Active | >150 μM | nih.gov |
| N-phenylpyridine-3-carboxamide (NPP3C) | Zika Virus | Not Specified | Inhibitory | Active | >150 μM | nih.gov |
Target Identification within Viral Life Cycles
Research has pinpointed the specific stage of the Dengue virus life cycle targeted by N-phenylpyridine-3-carboxamide (NPP3C). Through the use of cell culture systems with modified DENV genomes, it was determined that NPP3C specifically targets the viral RNA (vRNA) replication step. nih.gov This demonstrates a direct interference with the machinery responsible for synthesizing the virus's genetic material. nih.gov
Conversely, the compound did not affect other critical processes in the viral life cycle. nih.gov Specifically, viral RNA translation and the de novo biogenesis of viral replication organelles—specialized structures within the host cell where viral replication occurs—were not impacted by the compound. nih.govnih.gov This high degree of specificity suggests that the compound's mechanism of action is focused on the enzymatic processes of RNA synthesis rather than broader cellular functions or the structural formation of viral replication compartments. nih.gov The compound also exhibits a high genetic barrier to resistance, indicating its target is crucial for the virus. nih.gov
Investigation of Anti-Proliferative and Apoptotic Mechanisms (In Vitro)
Derivatives of this compound have been investigated for their potential as anti-proliferative agents. These studies explore their ability to halt cell growth and induce programmed cell death (apoptosis) in cancer cell lines through various mechanisms.
A library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which are derivatives of the core structure, were synthesized and evaluated as antimitotic agents. researchgate.net One potent derivative, compound 7f, demonstrated significant inhibition of tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 2.04 µM. researchgate.net This level of activity is comparable to the known tubulin inhibitor E7010, which has an IC₅₀ of 2.15 µM. researchgate.net Molecular docking studies suggest that compound 7f binds to the colchicine (B1669291) binding site on β-tubulin. researchgate.net By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds interfere with the formation of the mitotic spindle, a critical structure for cell division, ultimately leading to anti-proliferative effects. researchgate.net
Table 2: Tubulin Polymerization Inhibition by a Carboxamide Derivative
| Compound | Target | Metric | Value (µM) | Standard (E7010) | Source |
|---|---|---|---|---|---|
| Compound 7f (a 1,2,3-triazole-4-carboxamide derivative) | Tubulin Polymerization | IC₅₀ | 2.04 | 2.15 µM | researchgate.net |
The inhibition of tubulin polymerization by carboxamide derivatives directly impacts cell cycle progression. Flow cytometry analysis of lung cancer cells (A549) treated with the derivative compound 7f revealed that it induces cell cycle arrest at the G2/M phase. researchgate.net This arrest is a downstream consequence of disrupting microtubule dynamics, which activates the spindle assembly checkpoint, preventing cells from proceeding from metaphase to anaphase and thus halting cell division. researchgate.net The ability of such compounds to suppress cell cycle progression is a key component of their anti-proliferative activity. nih.govmdpi.com Studies on other carboxamide-containing compounds have similarly shown the ability to induce cell cycle arrest in various cancer cell lines, supporting this mechanism of action. researchgate.netmdpi.comresearchgate.net
The sustained cell cycle arrest induced by this compound derivatives ultimately triggers programmed cell death, or apoptosis. The induction of apoptosis by compound 7f in A549 cells was confirmed through flow cytometry. researchgate.net
The process of apoptosis can be monitored through specific cellular assays. The Annexin V-FITC assay is a standard method used to detect one of the earliest signs of apoptosis. kumc.edunih.gov In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. kumc.edunih.gov During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. kumc.edunih.gov
Another key event in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The JC-1 assay is often used to measure this change. nih.gov A decrease in the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. nih.gov Studies on structurally related carboxamide compounds have confirmed their ability to decrease mitochondrial membrane potential and induce apoptosis, as evidenced by Annexin V binding. nih.gov
Enzyme Modulation and Inhibition Profiles (In Vitro)
Derivatives of this compound have been evaluated for their ability to inhibit various enzymes, revealing potential for therapeutic applications beyond antiviral and anticancer activities.
A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their inhibitory effects on enzymes involved in neurotransmitter degradation. nih.gov Several of these compounds showed inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov Specifically, derivatives 2d (with a para-F substituent) and 2j (with a para-Br substituent) were found to be selective inhibitors of MAO-A, with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov While none of the tested compounds in this series inhibited acetylcholinesterase (AChE), twelve showed inhibitory activity against butyrylcholinesterase (BChE). nih.gov
In another study, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives were investigated as potential inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cancer cell signaling pathways. mdpi.com Several of these compounds exhibited antiproliferative activity against colon cancer cell lines, with IC₅₀ values in the low micromolar range, suggesting PI3Kα as a potential target. mdpi.com
Table 3: In Vitro Enzyme Inhibition by Carboxamide Derivatives
| Compound Series | Target Enzyme | Most Active Derivative(s) | Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Monoamine Oxidase A (MAO-A) | Compound 2d (para-F) | IC₅₀ | 1.38 | nih.gov |
| Monoamine Oxidase A (MAO-A) | Compound 2j (para-Br) | IC₅₀ | 2.48 | nih.gov | |
| Butyrylcholinesterase (BChE) | 12 compounds active | % Inhibition | Varies | nih.gov | |
| Acetylcholinesterase (AChE) | None | - | Inactive | nih.gov | |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (inferred via cell assay) | Compound 18 | IC₅₀ (HCT-116) | 3.3 | mdpi.com |
| PI3Kα (inferred via cell assay) | Compound 21 | IC₅₀ (HCT-116) | 4.9 | mdpi.com | |
| PI3Kα (inferred via cell assay) | Compound 19 | IC₅₀ (HCT-116) | 5.3 | mdpi.com |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov Research into carboxamide derivatives has shown varied efficacy in this area.
A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were assessed for their ability to inhibit these enzymes. nih.govnih.gov Interestingly, none of the tested compounds in this series demonstrated inhibitory activity against AChE. nih.govnih.gov However, twelve of these compounds were found to inhibit BChE. nih.gov For instance, compounds with specific substitutions on the benzyl (B1604629) ring, such as ortho-F (compound 2b) and meta-CF3 (compound 2l), showed notable BChE inhibition rates of 49.0% and 49.1%, respectively. nih.gov
In a different study, novel N-benzylpiperidine carboxamide derivatives were synthesized and evaluated as potential cholinesterase inhibitors. nih.gov This was based on a lead compound that showed potent AChE inhibitory activity (IC₅₀ 0.03 ± 0.07 μM). nih.gov By replacing the ester linker of the lead compound with a more stable amide linker, researchers developed new analogues. nih.gov Two of the most active compounds, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide (20), yielded in vitro IC₅₀ values against AChE of 0.41 ± 1.25 and 5.94 ± 1.08 μM, respectively. nih.gov
Interactive Table: Cholinesterase Inhibition by N-benzyl-carboxamide Derivatives
| Compound Class | Derivative | Target Enzyme | Inhibition Data | Source |
|---|---|---|---|---|
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | ortho-F substituted (2b) | BChE | 49.0% inhibition | nih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | meta-CF3 substituted (2l) | BChE | 49.1% inhibition | nih.gov |
| N-benzylpiperidine carboxamide | Compound 28 | AChE | IC₅₀: 0.41 ± 1.25 μM | nih.gov |
| N-benzylpiperidine carboxamide | Compound 20 | AChE | IC₅₀: 5.94 ± 1.08 μM | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases. nih.govresearchgate.net Several N-benzyl-carboxamide derivatives have been investigated for their MAO inhibitory potential.
In the study of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, nineteen compounds showed inhibitory activity against MAO at a concentration of 100 µM, with inhibition rates from 29.2% to 71.8%. nih.gov Six of these compounds exhibited inhibition rates greater than 50%. nih.gov Specifically, four derivatives (2i, 2p, 2t, and 2v) demonstrated good inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov Two other compounds, 2d (para-F substituent) and 2j, were found to be selective inhibitors of MAO-A, with IC₅₀ values of 1.38 and 2.48 µM, respectively. nih.govnih.gov
Another study focused on pyridazinobenzylpiperidine derivatives and their effects on MAO enzymes. researchgate.netmdpi.com Most of these compounds showed a preference for inhibiting MAO-B over MAO-A. researchgate.net Compound S5, with a 3-Cl substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM. researchgate.net This was followed by compound S16 (2-CN) with an IC₅₀ of 0.979 μM. researchgate.net In contrast, the inhibition of MAO-A was generally weak, with compound S15 being the most effective with an IC₅₀ of 3.691 μM. researchgate.net The selectivity index (SI) for compound S5 for MAO-B over MAO-A was 19.04. researchgate.net The inhibition by compounds S5 and S16 was determined to be competitive. mdpi.com
Interactive Table: Monoamine Oxidase (MAO) Inhibition by N-benzyl-carboxamide Derivatives
| Compound Class | Derivative | Target Enzyme | IC₅₀ Value (μM) | Selectivity | Source |
|---|---|---|---|---|---|
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compound 2d (para-F) | MAO-A | 1.38 | Selective for MAO-A | nih.govnih.gov |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Compound 2j | MAO-A | 2.48 | Selective for MAO-A | nih.govnih.gov |
| Pyridazinobenzylpiperidine | Compound S5 (3-Cl) | MAO-B | 0.203 | SI (B/A) = 19.04 | researchgate.net |
| Pyridazinobenzylpiperidine | Compound S16 (2-CN) | MAO-B | 0.979 | - | researchgate.net |
| Pyridazinobenzylpiperidine | Compound S15 | MAO-A | 3.691 | - | researchgate.net |
| Pyridazinobenzylpiperidine | Compound S5 (3-Cl) | MAO-A | 3.857 | - | researchgate.net |
Serotonin (B10506) and Noradrenaline Reuptake Inhibition
The inhibition of serotonin (5-HT) and noradrenaline (NA) reuptake is a common mechanism for antidepressant medications. nih.govwikipedia.org A class of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as dual inhibitors of both serotonin and noradrenaline reuptake. nih.gov One particular compound from this series, compound 18, demonstrated not only potent dual inhibition but also good selectivity over the dopamine (B1211576) (DA) transporter and possessed drug-like properties suitable for central nervous system targets. nih.gov
Further research into 4-benzylpiperidine (B145979) carboxamides has explored the structural features that determine their selectivity for monoamine transporters. researchgate.netnih.govkoreascience.kr These studies have shown that it is possible to modulate these compounds to act as serotonin/norepinephrine (B1679862) reuptake inhibitors or even as triple reuptake inhibitors that also affect dopamine. researchgate.net The length of the carbon linker and the nature of aromatic ring substituents were found to be critical for selectivity. nih.govkoreascience.kr For instance, a biphenyl (B1667301) group tended to favor inhibition of the serotonin transporter (SERT), while a diphenyl group was more favorable for dopamine transporter (DAT) inhibition. nih.govkoreascience.kr Compounds with a 2-naphthyl ring showed better inhibition of both the norepinephrine transporter (NET) and SERT compared to those with a 1-naphthyl ring. nih.govkoreascience.kr
Metabolic and Receptor Interaction Studies (In Vitro/In Silico)
Beyond their effects on the central nervous system, derivatives of N-benzyl-N-phenyl-carboxamide have been investigated for their role in metabolic regulation, particularly concerning glucose homeostasis.
Glucose-Stimulated Insulin (B600854) Secretion Modulation
A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their effects on glucose-stimulated insulin secretion (GSIS). nih.govresearchgate.net From a screen of 41 new compounds, a particularly active analogue, compound 26, was identified. nih.govresearchgate.net This compound was found to stimulate insulin secretion in pancreatic β-cells in a glucose-dependent manner. nih.govresearchgate.net
Glucose Uptake Augmentation in Cellular Models
The same active analogue, compound 26 from the 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide series, was also shown to effectively increase glucose uptake in C2C12 myotube cells. nih.govresearchgate.net Glucose uptake is a crucial step in glucose metabolism, often mediated by the GLUT4 transporter in muscle cells, and can be activated by pathways stimulated by insulin or by cellular energy sensors like AMPK. nih.gov The ability of this compound to enhance glucose uptake suggests a potential role in improving glucose disposal. nih.govresearchgate.net
Molecular Targets and Signaling Pathways (e.g., PDX-1, MG53, IRS-1)
To understand the mechanisms behind its metabolic effects, the signaling pathways affected by compound 26 were investigated. nih.govresearchgate.net Protein expression analysis indicated that the increase in insulin secretion is mediated through the activation of an upstream effector of Pancreatic and duodenal homeobox 1 (PDX-1). nih.govresearchgate.net PDX-1 is a critical transcription factor for pancreatic development and insulin gene expression.
The augmentation of glucose uptake in muscle cells by compound 26 was linked to the suppression of Mitsugumin 53 (MG53). nih.govresearchgate.net MG53 has been identified as an E3 ubiquitin ligase that targets the Insulin Receptor Substrate 1 (IRS-1) for degradation. nih.govnih.govnih.gov IRS-1 is a key protein in the insulin signaling cascade; its phosphorylation initiates the PI3K/Akt pathway, which is essential for insulin's metabolic actions. mdpi.com By suppressing MG53, compound 26 prevents the ubiquitination and subsequent degradation of IRS-1, thereby sensitizing the insulin signaling pathway and enhancing glucose uptake. nih.govresearchgate.netnih.gov
Antioxidant Activity Investigations (In Vitro)
Extensive literature searches for in vitro antioxidant activity of the specific chemical compound This compound and its direct derivatives did not yield any specific research findings or data. Studies focusing on the quantitative or qualitative assessment of the antioxidant potential of this particular molecule are not available in the public domain based on the conducted searches.
While no direct data exists for this compound, the broader classes of compounds to which it belongs, namely nicotinamide (B372718) (pyridine-3-carboxamide) derivatives and N-benzyl compounds, have been the subject of antioxidant research. It is important to strictly note that the following findings are for related, but structurally distinct, compounds and should not be extrapolated to represent the activity of this compound.
General Insights from Related Compound Classes:
Nicotinamide Derivatives: Nicotinamide itself, a form of vitamin B3, has demonstrated antioxidant properties in various in vitro systems. researchgate.netbmc-rm.orgnih.gov Its antioxidant effects are often attributed to its role as a precursor to NAD(P)H, which are crucial for cellular redox balance, and its ability to scavenge reactive oxygen species (ROS). bmc-rm.orgnih.gov Studies on other nicotinamide derivatives have also reported antioxidant activities, which are often influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. researchgate.net
Data on Structurally Related Nicotinamide Derivatives:
To provide context on the type of data generated in such studies, the following table summarizes findings for various nicotinamide derivatives (not this compound). The specific compounds and their measured antioxidant activities are presented to illustrate the methodologies used.
| Compound Class | Specific Derivative Example | Assay | Result | Reference |
| Nicotinamide | Nicotinamide | Inhibition of superoxide (B77818) generation | Showed antioxidant activity | bmc-rm.org |
| Nicotinamide | Niacinamide | Protection against PM2.5-induced ROS | Inhibited ROS generation in keratinocytes | nih.gov |
| Nicotinamide Derivatives | N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides | Not Assessed | Anticancer activity evaluated | nih.gov |
It is reiterated that the information above is for related compounds and does not directly describe the antioxidant profile of this compound. The absence of specific data highlights a potential area for future research to explore the antioxidant capabilities of this particular molecule and its derivatives.
Potential Applications and Broader Research Relevance Excluding Clinical Applications
Role as Precursors in Advanced Organic Synthesis
The pyridine-3-carboxamide (B1143946) scaffold is a cornerstone in the synthesis of more complex molecules. researchgate.netresearchgate.net Heterocyclic compounds, in general, are fundamental building blocks in the development of a vast array of organic materials and pharmacologically active agents. sigmaaldrich.comnih.govnih.govapolloscientific.co.uk
Building Blocks for Complex Heterocyclic Systems
Pyridine (B92270) derivatives serve as versatile starting materials for constructing intricate heterocyclic systems. sigmaaldrich.comnih.govnih.govapolloscientific.co.uk The reactivity of the pyridine ring and the carboxamide group allows for a variety of chemical transformations, enabling the synthesis of polycyclic structures and compounds with diverse functionalities. researchgate.netresearchgate.net For instance, related N-substituted pyridine derivatives have been utilized to synthesize novel quinoline (B57606) derivatives. nih.gov The presence of the bulky and electronically-active N-benzyl-N-phenyl groups on the carboxamide nitrogen of the target compound could influence the regioselectivity and stereoselectivity of such synthetic transformations, a common consideration in the design of complex molecules. nih.gov
Ligands for Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group in pyridine-3-carboxamide derivatives can act as donor atoms, making them effective ligands for coordinating with metal ions. wikipedia.orgscispace.comresearchgate.net The resulting coordination polymers and complexes exhibit fascinating architectures and potential applications in areas such as catalysis and materials science. researchgate.netsemanticscholar.org The specific nature of the substituents on the ligand, such as the benzyl (B1604629) and phenyl groups in N-benzyl-N-phenylpyridine-3-carboxamide, can significantly influence the coordination geometry, stability, and the resulting properties of the metal complexes. scispace.comsemanticscholar.org For example, the steric hindrance and electronic effects of these groups could dictate the formation of specific structural motifs, such as mononuclear complexes or extended polymeric networks. scispace.com
Contributions to Materials Science
The inherent properties of the pyridine-3-carboxamide core structure suggest potential applications in various domains of materials science.
Application in Corrosion Inhibition
Pyridine and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. qu.edu.qabohrium.comeurjchem.comdoaj.orgchemmethod.com These compounds function by adsorbing onto the metal surface, forming a protective layer that hinders the corrosion process. qu.edu.qadoaj.orgchemmethod.com The efficiency of inhibition is often linked to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the inhibitor's structure, which facilitate strong adsorption. qu.edu.qaeurjchem.com The this compound molecule possesses these features. The lone pair of electrons on the pyridine nitrogen and the carboxamide oxygen, along with the π-electrons of the phenyl and pyridine rings, could enable strong coordination with metal surfaces, thereby offering potential as a corrosion inhibitor. qu.edu.qabohrium.comeurjchem.com
Interactive Table: Corrosion Inhibition Efficiency of Select Pyridine Derivatives
| Compound | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| MS30 (Pyridine-carbamide) | 200 mg/L | 298 | 95.3 | qu.edu.qa |
| MS31 (Pyridine-carbamide) | 200 mg/L | 298 | 97.1 | qu.edu.qa |
| N-BPPC | Not Specified | 303 | Not Specified | bohrium.com |
| 4-MPPM | Not Specified | 303 | Not Specified | bohrium.com |
| Pyridine derivative (2c) | 0.005 M | Not Specified | 99.62 | chemmethod.com |
Note: This table presents data for related pyridine derivatives to illustrate the potential of this class of compounds in corrosion inhibition. Data for this compound is not available.
Potential in Polymeric Systems and Biomaterials
The pyridine-3-carboxamide moiety can be incorporated into polymeric structures. nih.govmdpi.com Polyamides containing pyridine units have been synthesized and characterized for various properties. nih.gov The presence of the N-benzyl-N-phenyl groups in this compound could impart specific properties to such polymers, such as altered solubility, thermal stability, and mechanical strength. While there is no direct evidence, the general class of carboxamides and their derivatives are explored for their potential in creating novel biomaterials, although specific applications for this compound are purely speculative. nih.govmdpi.com
Applications in Agrochemical Research
The pyridine carboxamide chemical class is of significant interest in the development of agrochemicals. nih.gov Compounds featuring this core structure have been investigated for various activities essential for crop protection.
Pyridine-based compounds are integral to the agrochemical industry, serving as fungicides, insecticides, and herbicides. researchgate.net Specifically, the pyridine-3-carboxamide framework is a known feature in certain fungicides. nih.govgoogle.com The development of novel fungicides is critical to combat the emergence of resistance in plant pathogens. nih.gov For instance, derivatives of nicotinamide (B372718) (another name for pyridine-3-carboxamide) have been synthesized and shown to possess antifungal properties by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi, a crucial component of mitochondrial respiration. nih.gov
In the context of herbicidal activity, related structures have shown significant promise. Synthetic auxinic herbicides, which include compounds based on picolinic acid (pyridine-2-carboxylic acid), function by mimicking the plant hormone auxin, leading to uncontrolled growth and plant death. mdpi.com Research into novel picolinic acids has yielded compounds with potent root growth inhibition activity. mdpi.com
Furthermore, the N-benzyl group present in this compound is a key feature in other classes of bleaching herbicides. Studies on N-benzyl-6-methylpicolinamides (isomers of the title compound) found that introducing electron-withdrawing groups on the benzyl ring enhances herbicidal effects. nih.gov Similarly, a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides demonstrated excellent post-emergence herbicidal activity against common weeds. nih.gov These findings suggest that the N-benzyl carboxamide substructure is a valuable pharmacophore for herbicide design. While specific studies on this compound are not publicly documented, the established herbicidal and fungicidal activities of its core components make it a molecule of interest for future agrochemical screening.
Table 1: Agrochemical Activity of Structurally Related Carboxamide Compounds
| Compound Class | Target Application | Observed Effect | Reference |
| Pyridine Carboxamide Derivatives | Fungicide | Inhibition of succinate dehydrogenase (SDH) in Botrytis cinerea | nih.gov |
| Pyridine-3-carboxamide Analogs | Bactericide | Resistance against bacterial wilt in tomatoes caused by Ralstonia solanacearum | researchgate.net |
| 6-Indazolyl-2-picolinic Acids | Herbicide | Root growth inhibition in A. thaliana and other weeds | mdpi.com |
| N-benzyl-6-methylpicolinamides | Herbicide | Bleaching effects in weeds by interfering with carotenoid biosynthesis | nih.gov |
| N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides | Herbicide | Post-emergence activity against Echinochloa crusgalli and A. theophrasti | nih.gov |
Utility in Catalysis
The structural features of this compound make it a highly versatile candidate for applications in catalysis, both as a ligand for metal-based catalysts and potentially as an organocatalyst.
Catalysts can be developed by coordinating the this compound molecule, acting as a ligand, to a metal center. The resulting metal complex can exhibit catalytic activity for a variety of organic transformations. For example, a trinuclear Zinc(II) complex synthesized with 6-phenylpyridine-2-carboxylic acid, a structural isomer of the acidic precursor to our title compound, demonstrated high activity for the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) under mild conditions. semanticscholar.org This highlights the potential of phenylpyridine-based ligands to support catalytically active metal centers for oxidation reactions. semanticscholar.org
Furthermore, complexes of ruthenium, palladium, and copper with 2-phenylpyridine (B120327) have been studied for their ability to catalyze carboxylate-assisted C–H bond activation, a fundamental process in organic synthesis. nih.gov A catalyst derived from this compound could potentially facilitate similar transformations.
The N-benzyl group also suggests a role in organocatalysis. Research into 4-(N-benzyl,N-methylamino)pyridine (BMAP) catalysts showed that the bulky N-benzyl group could influence the site-selectivity of reactions, such as the phosphorylation of diols. chemrxiv.org This indicates that the N-benzyl-N-phenyl- moiety of the title compound could be engineered to create chiral environments or sterically demanding pockets in organocatalytic applications. chemrxiv.org
Table 2: Catalytic Systems Based on Related Phenylpyridine and Pyridine Carboxamide Ligands
| Ligand/Precursor | Metal | Catalytic Application | Reference |
| 6-Phenylpyridine-2-carboxylic acid | Zn(II) | Oxidation of benzyl alcohol | semanticscholar.org |
| 2-Phenylpyridine | Ru, Pd, Cu | Carboxylate-assisted C–H activation | nih.gov |
| N-(2-pyridylmethyl)-2-pyridinecarboxamide | Cu(II) | Model for Bleomycin (DNA cleavage) | nih.gov |
| 4-(N-benzyl,N-methylamino)pyridine | N/A (Organocatalyst) | Site-selective phosphorylation | chemrxiv.org |
Ligand Design for Metal-Catalyzed Reactions
The efficacy of a metal-catalyzed reaction is often dictated by the chemical structure of the ligand bound to the metal ion. This compound contains multiple donor sites—specifically the pyridine nitrogen atom and the carboxamide oxygen atom—making it an effective chelating agent for a variety of metal ions. ias.ac.in
The pyridine carboxamide framework is well-established in coordination chemistry for its ability to form stable complexes with transition metals like copper(II), zinc(II), and cobalt(II). nih.govresearchgate.net In these complexes, the ligand typically coordinates to the metal center in a bidentate fashion through the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. nih.govias.ac.in This chelation can stabilize the metal ion, including in unusual higher oxidation states. researchgate.net
The phenylpyridine portion of the molecule is also a classic ligand scaffold. The nitrogen of the pyridine ring and the potential for C-H activation on the appended phenyl ring make it a pincer-type ligand precursor. nih.gov Studies on the C-H activation of 2-phenylpyridine and 3-phenylpyridine (B14346) with metals like palladium and ruthenium underscore the utility of this structural motif in organometallic chemistry. nih.gov The combination of the proven pyridine carboxamide chelating unit with the phenylpyridine scaffold in a single molecule makes this compound a promising and versatile ligand for designing new metal complexes for catalysis.
Future Research Directions and Open Questions
Exploration of Undiscovered Synthetic Routes and Derivatization Strategies
While standard amide coupling reactions provide a foundational route to N-benzyl-N-phenylpyridine-3-carboxamide, the future necessitates the exploration of more innovative and efficient synthetic methodologies. Open questions remain regarding the scalability, atom economy, and environmental impact of current synthetic protocols.
Future research should focus on:
Novel Coupling Methodologies: Investigating alternative coupling reagents beyond traditional carbodiimides or acyl chlorides that may offer higher yields, shorter reaction times, and milder conditions. nih.gov For instance, the application of phosphonium- or uranium-based coupling agents could be explored.
C-H Activation Strategies: A forward-looking approach would involve the direct C-H amidation of a pyridine (B92270) precursor with N-benzylaniline. This would represent a highly atom-economical route, though it presents significant challenges in terms of regioselectivity and catalyst design.
Flow Chemistry Synthesis: Adapting the synthesis to continuous flow reactors could enhance reproducibility, improve safety for potentially exothermic reactions, and facilitate large-scale production.
Derivatization Strategies: A systematic exploration of derivatives is crucial. This includes functionalizing the pyridine, benzyl (B1604629), and phenyl rings with a diverse set of substituents (e.g., halogens, nitro groups, alkyl chains, hydroxyls) to build a comprehensive structure-activity relationship (SAR) library. mdpi.com Strategies for late-stage functionalization would be particularly valuable for rapidly generating diverse analogs from a common intermediate.
| Potential Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Improved Amide Coupling | Use of advanced coupling reagents (e.g., COMU, T3P) with optimized base and solvent systems. | Higher yields, reduced side products, milder conditions. | Reagent cost, purification challenges. |
| Direct C-H Amidation | Palladium or rhodium-catalyzed direct coupling of nicotinic acid derivatives with N-benzylaniline. | High atom economy, fewer synthetic steps. | Catalyst development, achieving high regioselectivity. |
| One-Pot Reactions | Combining the synthesis of the nicotinoyl chloride and the subsequent amination in a single reaction vessel. | Increased efficiency, reduced waste. | Precise control of reaction conditions, potential for side reactions. |
| Enzymatic Synthesis | Employing lipases or other enzymes to catalyze the amide bond formation. | High selectivity, environmentally benign. | Enzyme stability, substrate scope, reaction kinetics. |
Advanced Spectroscopic Characterization of Excited States and Transient Species
A thorough understanding of the photophysical properties of this compound is essential, particularly for applications in materials science or as photoprobes. While standard techniques like NMR and FT-IR confirm the structure, more advanced methods are needed to probe its dynamic behavior. nih.gov
Future research avenues include:
Time-Resolved Spectroscopy: Utilizing techniques like transient absorption spectroscopy and time-resolved fluorescence to study the lifetimes and decay pathways of excited electronic states. This can reveal information about processes like intersystem crossing and charge transfer.
Two-Dimensional Spectroscopy: Applying 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, especially for complex derivatives.
Computational Spectroscopy: Combining experimental results with time-dependent density functional theory (TD-DFT) calculations to accurately assign electronic transitions observed in UV-Vis spectra and to predict the properties of excited states. nih.gov This synergy can provide a deeper understanding of the structure-property relationships governing the molecule's photophysics.
Deeper Computational Insights into Reaction Mechanisms and Biological Interactions
Computational chemistry offers a powerful lens through which to examine the behavior of this compound at the atomic level. researchgate.netnih.gov Such studies can guide synthetic efforts and rationalize biological activity, saving significant time and resources.
Key areas for future computational investigation are:
Reaction Mechanism Modeling: Using DFT to model the transition states and reaction pathways of different synthetic routes can help in optimizing reaction conditions and predicting the feasibility of novel synthetic strategies.
Conformational Analysis: The molecule possesses significant conformational flexibility around the amide bond and the N-benzyl/N-phenyl groups. A thorough computational analysis can identify the low-energy conformers that are likely to be biologically active.
Molecular Docking and Dynamics: Docking studies can predict the binding modes of this compound and its derivatives within the active sites of various biological targets. mdpi.com Subsequent molecular dynamics simulations can then assess the stability of these binding poses and reveal key intermolecular interactions over time.
Elucidation of Novel Biological Targets and Undiscovered Mechanistic Pathways
The pyridine-3-carboxamide (B1143946) scaffold is present in numerous compounds with diverse biological activities, including antibacterial, antifungal, and anticancer effects. nih.govmdpi.comnih.gov The addition of the N-benzyl and N-phenyl groups creates a unique chemical entity whose biological profile is largely unexplored.
Future research should prioritize:
Broad-Spectrum Phenotypic Screening: Testing the compound against a wide array of cell lines (e.g., cancer, bacterial, fungal) and in whole-organism models to identify potential therapeutic areas. nih.gov
Target Identification: For any observed biological activity, identifying the specific molecular target is paramount. This can be achieved through techniques like affinity chromatography, chemical proteomics, or by screening against panels of known enzymes (e.g., kinases, cholinesterases). nih.gov
Mechanistic Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the mechanism of action. For example, if the compound shows anticancer activity, studies should investigate its effects on the cell cycle, apoptosis, and key signaling pathways. researchgate.net Research into its potential as an allosteric modulator of receptors like mGluR5 could also be a fruitful avenue. nih.gov
Design and Synthesis of this compound Hybrids for Multi-target Modulation
The concept of creating hybrid molecules that combine distinct pharmacophores to hit multiple biological targets simultaneously is a leading strategy in modern drug discovery. nih.govnih.gov This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders or cancer. mdpi.com
Future directions in this area include:
Pharmacophore Hybridization: Intentionally linking the this compound scaffold with other known active fragments. For example, hybridizing it with a histone deacetylase (HDAC) inhibitor moiety could yield a dual-action anticancer agent. nih.gov
Multi-target Ligand Design: Using computational tools to design derivatives that are predicted to bind to two or more relevant targets. A derivative could be designed to inhibit both an enzyme and a protein-protein interaction involved in a specific disease pathology. nih.govmdpi.com
Systematic SAR for Multi-target Activity: Synthesizing and testing these hybrid molecules to establish a clear relationship between structural modifications and activity against each intended target, while also optimizing for pharmacokinetic properties.
| Hybrid Compound Concept | Linked Pharmacophore | Potential Dual Target | Therapeutic Area |
| Neuroprotective Agent | Donepezil fragment | Acetylcholinesterase (AChE) & MAO | Alzheimer's Disease |
| Anticancer Agent | Vorinostat-like moiety | HDAC & PI3Kα | Oncology |
| Antimicrobial Agent | Fluconazole fragment | Fungal lanosterol (B1674476) 14α-demethylase & a bacterial enzyme | Infectious Disease |
| Anti-inflammatory Agent | Celecoxib-like structure | COX-2 & a pro-inflammatory cytokine | Inflammation |
Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Key applications include:
Predictive Modeling (QSPR/QSAR): Developing ML models to predict the physicochemical properties (Quantitative Structure-Property Relationship, QSPR) and biological activities (Quantitative Structure-Activity Relationship, QSAR) of virtual derivatives. nih.gov This allows for the in-silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis. acs.orgnih.gov
De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, but optimized for desired properties like high target affinity and low predicted toxicity. springernature.com
Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of potential chemical reactions and to devise optimal synthetic routes, potentially uncovering non-intuitive pathways. nih.gov
Data Analysis: Applying machine learning algorithms to analyze large datasets from high-throughput screening, helping to identify subtle patterns and correlations that might be missed by human researchers. ulster.ac.ukblogspot.com
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-N-phenylpyridine-3-carboxamide?
A typical approach involves coupling pyridine-3-carboxylic acid derivatives with benzyl- and phenyl-amine precursors. For example, methyl pyridine-3-carboxylate can be reacted with N-benzylaniline under amide-forming conditions using coupling reagents like EDCI/HOBt. Alternative routes may employ Ullmann or Buchwald-Hartwig cross-coupling for aryl-amide bond formation. Optimization of solvent (e.g., DMF, THF) and catalysts (e.g., Pd-based systems) is critical for yield improvement .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm substituent positions and amide bond formation.
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities and intermolecular interactions (e.g., hydrogen bonding networks) .
- HPLC (≥98% purity) for quality control, as noted in analogous pyridinecarboxamide characterization .
Q. What safety precautions should be taken when handling this compound in the laboratory?
- Use PPE (gloves, lab coat, safety goggles) and operate in a fume hood to avoid inhalation or skin contact.
- Minimize dust generation; employ local exhaust ventilation.
- Store in a sealed container away from oxidizers and light. Refer to safety protocols for structurally similar carboxamides .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
X-ray crystallography with software like OLEX2 enables precise determination of bond angles, torsion angles, and packing motifs. For example, hydrogen bonding between the amide carbonyl and pyridine nitrogen can stabilize the crystal lattice, as observed in related thiazolidin-3-yl-pyridinecarboxamides . Refinement protocols (e.g., SHELXL) and thermal parameter analysis help distinguish disorder or polymorphism .
Q. How do researchers optimize reaction conditions to improve the yield of this compound synthesis?
Systematic optimization via Design of Experiments (DoE) is recommended:
- Catalyst screening : Pd(OAc)₂ vs. CuI for cross-coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance amidation kinetics.
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
- Stoichiometry : Excess amine (1.2–1.5 eq.) drives the reaction to completion. Case studies in benzophenone-furamide synthesis demonstrate similar optimization strategies .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyridine-3-carboxamide derivatives?
SAR studies often involve:
- Substituent variation : Modifying benzyl/phenyl groups to assess steric/electronic effects on bioactivity.
- In vitro assays : Testing analogs against target enzymes (e.g., kinases) to correlate structural features with inhibition potency.
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide rational design. Analogous pyridinecarboxamides (e.g., JNJ-47965567) highlight the importance of halogen substitutions for target affinity .
Q. How can researchers address contradictions in biological activity data across different studies of this compound?
Contradictions may arise from:
- Purity discrepancies : Validate compound integrity via HPLC and elemental analysis .
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Solubility effects : Use consistent co-solvents (e.g., DMSO) and controls.
- Data normalization : Include positive/negative controls in each experiment. Cross-validation with orthogonal assays (e.g., SPR vs. enzymatic assays) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
